molecular formula C6H8N2O2 B1311789 methyl 1-methyl-1H-pyrazole-4-carboxylate CAS No. 5952-93-2

methyl 1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1311789
CAS RN: 5952-93-2
M. Wt: 140.14 g/mol
InChI Key: HGQQQXMARFJNCP-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C6H8N2O2 . It has a molecular weight of 140.14 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of pyrazole compounds, including methyl 1-methyl-1H-pyrazole-4-carboxylate, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a reaction of β-enamino diketone with methylhydrazine provided a corresponding compound with a 51% yield .


Molecular Structure Analysis

The molecular structure of methyl 1-methyl-1H-pyrazole-4-carboxylate comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI code for the compound is 1S/C6H8N2O2/c1-8-4-5(3-7-8)6(9)10-2/h3-4H,1-2H3 .


Chemical Reactions Analysis

Pyrazoles, including methyl 1-methyl-1H-pyrazole-4-carboxylate, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Physical And Chemical Properties Analysis

Methyl 1-methyl-1H-pyrazole-4-carboxylate is a solid compound . It has a molecular weight of 140.14 . The InChI code for the compound is 1S/C6H8N2O2/c1-8-4-5(3-7-8)6(9)10-2/h3-4H,1-2H3 .

Scientific Research Applications

1. Antifungal Activity

  • Application Summary : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
  • Methods of Application : The compounds were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
  • Results or Outcomes : Most of the synthesized compounds displayed moderate to excellent activities .

2. Synthesis of Bioactive Chemicals

  • Application Summary : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
  • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

3. Preparation of Aminothiazoles

  • Application Summary : It is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
  • Methods of Application : The compound is used as a reagent in several reactions for the preparation of various bioactive compounds .
  • Results or Outcomes : The compound has been successfully used in the synthesis of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

4. Synthesis of Bioactive Chemicals

  • Application Summary : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s .
  • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

5. Antifungal Activity

  • Application Summary : A series of N-(substituted pyridinyl)-1-methyl (phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized . All target compounds were characterized by spectral data and were bioassayed in vitro against three kinds of phytopathogenic fungi .
  • Methods of Application : The compounds were synthesized and their activities were tested against three kinds of phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
  • Results or Outcomes : Some of the synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities .

6. Antipromastigote Activity

  • Application Summary : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13 .
  • Methods of Application : The compound was used in a molecular simulation study .
  • Results or Outcomes : The compound has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

7. Green Synthesis

  • Application Summary : This compound has been used in an innovative protocol that benefits from the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst .
  • Methods of Application : The compound is used in a synthesis protocol that involves Amberlyst-70 as a catalyst .
  • Results or Outcomes : This method offers a simple reaction workup, thus presenting valuable eco-friendly attributes .

8. Inhibitory Activity

  • Application Summary : The compound has been used in the synthesis of 1-Thiocarbamoyl-3, 5-diaryl-4, 5-dihydro-(1H) - pyrazole Derivatives .
  • Methods of Application : The compound is used as a reagent in the synthesis of these derivatives .
  • Results or Outcomes : These derivatives have shown inhibitory activity .

9. Core Moiety in Leading Drugs

  • Application Summary : The pyrazole ring occurs as the core moiety in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant .
  • Methods of Application : The compound is used in the synthesis of these drugs .
  • Results or Outcomes : Pyrazole and most of its analogues have been applied to treat inflammatory, diabetic, cancer, bacterial, and analgesic diseases .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

Future Directions

The future directions of research on methyl 1-methyl-1H-pyrazole-4-carboxylate could involve further exploration of its synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research could be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

methyl 1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-4-5(3-7-8)6(9)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQQQXMARFJNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435931
Record name methyl 1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-methyl-1H-pyrazole-4-carboxylate

CAS RN

5952-93-2
Record name methyl 1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-methyl-1H-pyrazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Liang, Z Rong, H Cong, D Qing-Ying… - Journal of Molecular …, 2023 - Elsevier
With the help of active substructure splicing strategy, 36 novel pyridine ring pyrazolamide derivatives were designed and synthesized. The structures of those compounds were …
Number of citations: 2 www.sciencedirect.com

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